3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid is an organic compound that features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the metallation of para-bromoanisole with phenyllithium in ether, followed by reaction with bismuth trichloride to form tris(2-bromo-5-methoxyphenyl)bismuth .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce methoxybenzoic acids.
Scientific Research Applications
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity. The dimethylpropanoic acid moiety can also interact with biological targets, potentially affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Shares the bromine and methoxy groups but lacks the dimethylpropanoic acid moiety.
Tris(2-bromo-5-methoxyphenyl)bismuth: Contains multiple bromine and methoxy groups attached to a bismuth center.
Uniqueness
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid is unique due to the presence of the dimethylpropanoic acid group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H15BrO3 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,11(14)15)7-8-6-9(16-3)4-5-10(8)13/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
GSLCYMIIYGLLKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)OC)Br)C(=O)O |
Origin of Product |
United States |
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